REACTION_SMILES
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[Br-:16].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:11][CH2:12][O:13][CH2:14][CH3:15].[CH:17]1([Mg+:20])[CH2:18][CH2:19]1.[Cl:1][c:2]1[cH:3][c:4]([F:10])[c:5]([CH:6]=[O:7])[cH:8][cH:9]1.[OH2:21]>>[Cl:1][c:2]1[cH:3][c:4]([F:10])[c:5]([CH:6]([OH:7])[CH:17]2[CH2:18][CH2:19]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OC(c1ccc(Cl)cc1F)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |